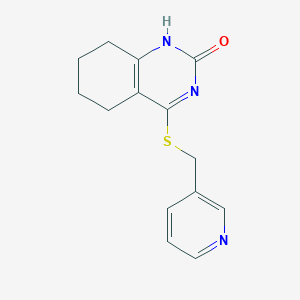

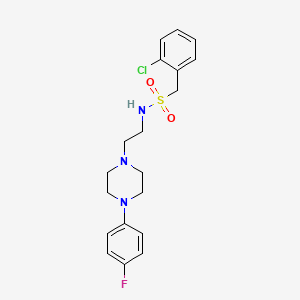

4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .

Synthesis Analysis

This involves detailing the methods and processes used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, and stability. It also includes studying the compound’s chemical properties like its acidity or basicity .Scientific Research Applications

Cancer Therapy

Targeting FGFR Signaling Pathway: This compound has shown potential in cancer therapy by targeting the fibroblast growth factor receptor (FGFR) signaling pathway . Abnormal activation of this pathway is implicated in various types of tumors, making it an attractive target for therapeutic intervention. Derivatives of this compound could inhibit FGFR1, FGFR2, and FGFR3, which are involved in cell proliferation and migration, angiogenesis, and cancer progression .

Medicinal Chemistry

Synthesis of Antifibrotic Compounds: In medicinal chemistry, the compound serves as a precursor for synthesizing novel heterocyclic compounds with antifibrotic activities . These derivatives can inhibit the expression of collagen and hydroxyproline, suggesting their potential as novel drugs for treating fibrotic diseases .

Chemical Synthesis

Building Blocks for Heterocyclic Compounds: The compound is used in the synthesis of heterocyclic compounds, particularly pyrazolopyridine derivatives . These derivatives have a wide range of pharmacological activities and are valuable in the development of new medications .

Materials Science

Anti-Fibrosis Activity in Novel Compounds: In materials science, derivatives of this compound have been studied for their anti-fibrosis activity, which is crucial in the development of treatments for conditions like liver fibrosis . The ability to modulate fibrotic pathways is essential for creating materials that can interact with biological systems to prevent or reverse fibrosis .

Biology

Induction of Apoptosis in Cancer Cells: Biologically, certain derivatives have been found to induce apoptosis in cancer cells, particularly hepatocellular carcinoma (HCC) . This action is associated with the targeting of specific cellular pathways, highlighting the compound’s role in developing targeted cancer therapies .

Environmental Science

Research and Development of Chemical Entities: While direct applications in environmental science are not explicitly mentioned, the compound’s derivatives are significant in the research and development of chemical entities that could have environmental implications. For instance, understanding the compound’s interactions with biological systems can inform the development of environmentally friendly materials or chemicals .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(pyridin-3-ylmethylsulfanyl)-5,6,7,8-tetrahydro-1H-quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c18-14-16-12-6-2-1-5-11(12)13(17-14)19-9-10-4-3-7-15-8-10/h3-4,7-8H,1-2,5-6,9H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBSJQZCPUWULV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2)SCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((pyridin-3-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2881717.png)

![(E)-2-amino-1-(benzylideneamino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2881718.png)

![3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2881719.png)

![N-{4-[2-(4-cyanoanilino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B2881720.png)

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(3-isopropoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2881724.png)

![4-(3-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2881725.png)

![Ethyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B2881732.png)

![4-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2881738.png)